Superior Sensitivity in Human Plasma
A validated LC-MS/MS method using D-(-)-Norgestrel-d7 as the internal standard achieved a lower limit of quantification (LLOQ) of 49.6 pg/mL for levonorgestrel in human plasma [1]. This level of sensitivity, enabled by the use of a stable isotope-labeled internal standard to minimize matrix effects and improve assay precision, is critical for quantifying low drug concentrations expected from sustained-release formulations like subdermal implants [1]. In comparison, many methods using non-deuterated or less closely matched internal standards report higher LLOQs, typically in the 100-500 pg/mL range [2].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) |
|---|---|
| Target Compound Data | 49.6 pg/mL in human plasma |
| Comparator Or Baseline | Typical LC-MS/MS methods for levonorgestrel using non-deuterated internal standards |
| Quantified Difference | 2- to 10-fold improvement in LLOQ |
| Conditions | LC-MS/MS assay with liquid-liquid extraction, 500 µL human plasma volume |
Why This Matters
A lower LLOQ allows for the accurate measurement of levonorgestrel at clinically relevant trough concentrations, essential for pharmacokinetic studies of long-acting contraceptives.
- [1] Cirrincione, L. R., et al. (2018). Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma. Journal of Chromatography B, 1084, 104-112. View Source
- [2] Rower, J. E., et al. (2011). An ultra-sensitive online SPE-LC-MS/MS method for the quantification of levonorgestrel released from intrauterine devices. Analytical and Bioanalytical Chemistry, 400(8), 2655–2662. View Source
